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Compound of Interest

Compound Name: 2-Bromopyridine-4-methanol

Cat. No.: B057719 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-hydroxymethylpyridine

(CAS No: 118289-16-0), a key heterocyclic building block in medicinal chemistry. It covers the

compound's chemical and physical properties, detailed synthesis protocols, and its significant

applications in the development of novel therapeutics, particularly as an intermediate for

antitubercular agents and kinase inhibitors.

Core Molecular Data and Physicochemical
Properties
2-Bromo-4-hydroxymethylpyridine, also known as (2-bromopyridin-4-yl)methanol, is a

substituted pyridine derivative. Its structure features a pyridine ring brominated at the 2-

position, which is highly susceptible to various cross-coupling reactions, and a hydroxymethyl

group at the 4-position that can be used for further functionalization.
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Property Value

CAS Number 118289-16-0

Molecular Formula C₆H₆BrNO

Molecular Weight 188.02 g/mol

Appearance White to brown solid/powder

Melting Point 58-61 °C

Boiling Point 316.6 °C at 760 mmHg

Density 1.668 g/cm³

Flash Point 145.3 °C

Refractive Index 1.598

InChI Key IQNUGAFIKDRYRP-UHFFFAOYSA-N

SMILES C1=C(NC(=C(C1)Br)C=C1)CO

Synthesis and Experimental Protocols
The synthesis of 2-Bromo-4-hydroxymethylpyridine is critical for its use as a versatile

intermediate. Below are detailed experimental protocols for its synthesis and a common

subsequent reaction.

Synthesis of 2-Bromo-4-hydroxymethylpyridine
A common method for the synthesis of 2-Bromo-4-hydroxymethylpyridine involves the

reduction of the corresponding carboxylic acid.

Objective: To synthesize 2-Bromo-4-hydroxymethylpyridine from 2-bromo-4-pyridinecarboxylic

acid.

Materials:

2-bromo-4-pyridinecarboxylic acid
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Boron trifluoride etherate (BF₃·OEt₂)

Tetrahydrofuran (THF), anhydrous

Ethyl acetate

Ice water

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-bromo-4-

pyridinecarboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).

Cooling: Cool the solution to 0 °C using an ice bath.

Addition of Reducing Agent: Add boron trifluoride etherate (3.0 eq.) dropwise to the cooled

solution while maintaining the temperature at 0 °C.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 3 hours.

Work-up: Upon completion (monitored by TLC), carefully pour the reaction mixture into ice

water.

Extraction: Extract the aqueous layer with ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product. The product can be further

purified by column chromatography.[1]

2-Bromo-4-pyridinecarboxylic Acid
in THF

1. BF3.OEt2, 0°C
2. Stir at RT, 3h

2-Bromo-4-hydroxymethylpyridineReduction
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Synthesis of 2-Bromo-4-hydroxymethylpyridine.
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Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 2-position makes this compound an excellent substrate for palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Objective: To perform a Suzuki-Miyaura coupling of 2-Bromo-4-hydroxymethylpyridine with an

arylboronic acid.

Materials:

2-Bromo-4-hydroxymethylpyridine (1.0 eq.)

Arylboronic acid (1.2 eq.)

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

Base (e.g., K₂CO₃, 2.0 eq.)

Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

Inert gas (Argon or Nitrogen)

Schlenk flask or sealed reaction vial

Procedure:

Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-4-hydroxymethylpyridine, the

arylboronic acid, the palladium catalyst, and the base.

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this

cycle three times.

Solvent Addition: Add the degassed solvent mixture via syringe.

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress

by TLC or LC-MS.

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude residue by flash column chromatography on silica

gel.
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1. Preparation

2. Reaction

3. Work-up & Purification
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Experimental workflow for Suzuki-Miyaura coupling.
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Applications in Drug Discovery
2-Bromo-4-hydroxymethylpyridine serves as a crucial starting material for the synthesis of

complex molecules with significant biological activity.

Antitubercular Agents: PA-824 (Pretomanid) Analogues
This building block is particularly valuable in the synthesis of aza- and diazabiphenyl analogues

of the antitubercular drug Pretomanid (PA-824).[2] Pretomanid is a nitroimidazole-based

compound effective against both replicating and non-replicating Mycobacterium tuberculosis.[3]

The development of analogues aims to improve properties such as aqueous solubility and

metabolic stability while retaining high efficacy.[4] The pyridine moiety, introduced via

intermediates like 2-Bromo-4-hydroxymethylpyridine, can enhance solubility and

pharmacokinetic profiles.[4]

Representative Biological Activity of PA-824 and Analogues

Compound Target Organism Activity Metric Value (μM)

(S)-PA-824
Leishmania donovani

(promastigotes)
EC₅₀ 0.9 ± 0.1

(S)-PA-824
Leishmania donovani

(amastigotes)
EC₅₀ 4.9 ± 0.3

Biphenyl Analogue

(General)

Mycobacterium

tuberculosis
MIC Varies

Aza-biphenyl

Analogue (General)

Mycobacterium

tuberculosis
MIC Varies

(Data is

representative for the

class of compounds

derived from

nitroimidazole

scaffolds and their

analogues.)[1]
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The mechanism of action for PA-824 involves reductive activation within the mycobacterial cell

by a deazaflavin-dependent nitroreductase (Ddn). This process leads to the release of reactive

nitrogen species, including nitric oxide (NO), which acts as a respiratory poison and inhibits

mycolic acid biosynthesis, ultimately leading to cell death.

Downstream Effects

PA-824 (Prodrug)

Deazaflavin-dependent
Nitroreductase (Ddn)
(in M. tuberculosis)

Enzymatic
Reduction
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Proposed mechanism of action for PA-824.
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Kinase Inhibitors
The substituted pyridine core is a "privileged scaffold" in medicinal chemistry for the

development of kinase inhibitors. The bromine atom allows for the exploration of structure-

activity relationships (SAR) by introducing various aryl and heteroaryl moieties via cross-

coupling, targeting the ATP-binding site of kinases involved in diseases like cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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